molecular formula C5H12N2OS B13513872 (3-Aminocyclobutyl)(imino)(methyl)-L6-sulfanone

(3-Aminocyclobutyl)(imino)(methyl)-L6-sulfanone

Cat. No.: B13513872
M. Wt: 148.23 g/mol
InChI Key: XYIAGBIJXICJTL-UHFFFAOYSA-N
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Description

(3-Aminocyclobutyl)(imino)(methyl)-L6-sulfanone is a compound with a unique structure that includes a cyclobutyl ring, an amino group, an imino group, and a sulfanone moiety

Preparation Methods

The synthesis of (3-Aminocyclobutyl)(imino)(methyl)-L6-sulfanone typically involves multiple steps, including the formation of the cyclobutyl ring and the introduction of the amino, imino, and sulfanone groups. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance efficiency .

Chemical Reactions Analysis

(3-Aminocyclobutyl)(imino)(methyl)-L6-sulfanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(3-Aminocyclobutyl)(imino)(methyl)-L6-sulfanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Aminocyclobutyl)(imino)(methyl)-L6-sulfanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

(3-Aminocyclobutyl)(imino)(methyl)-L6-sulfanone can be compared with other similar compounds, such as:

    (3-Aminocyclobutyl)(imino)(methyl)-L6-sulfoxide: This compound has a similar structure but includes a sulfoxide group instead of a sulfanone group.

    (3-Aminocyclobutyl)(imino)(methyl)-L6-sulfone: This compound features a sulfone group, which can lead to different chemical and biological properties.

Properties

Molecular Formula

C5H12N2OS

Molecular Weight

148.23 g/mol

IUPAC Name

3-(methylsulfonimidoyl)cyclobutan-1-amine

InChI

InChI=1S/C5H12N2OS/c1-9(7,8)5-2-4(6)3-5/h4-5,7H,2-3,6H2,1H3

InChI Key

XYIAGBIJXICJTL-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1CC(C1)N

Origin of Product

United States

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